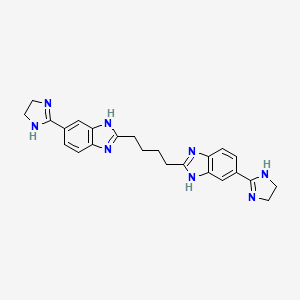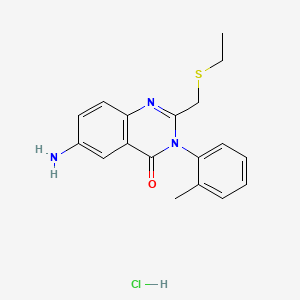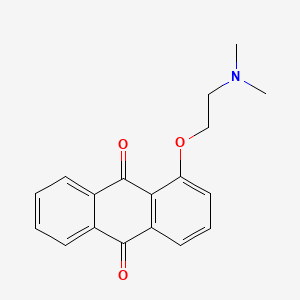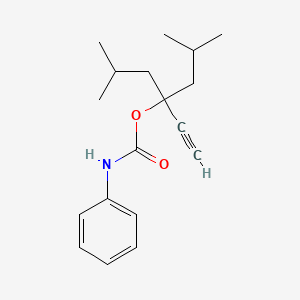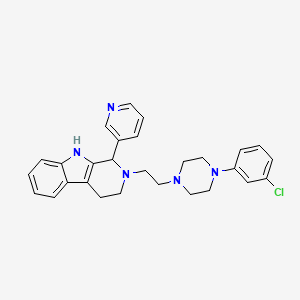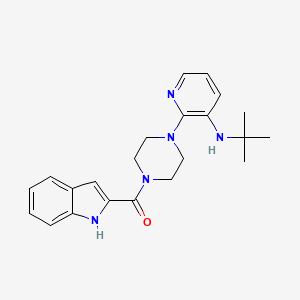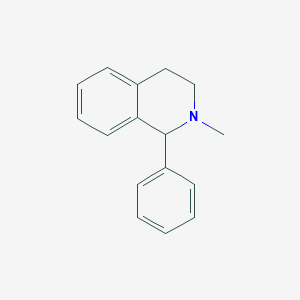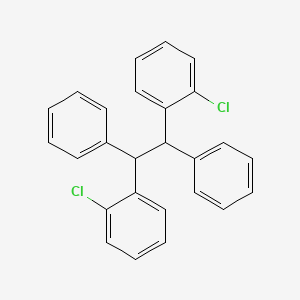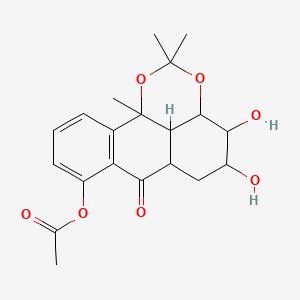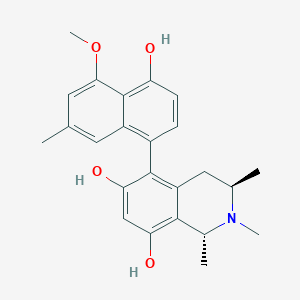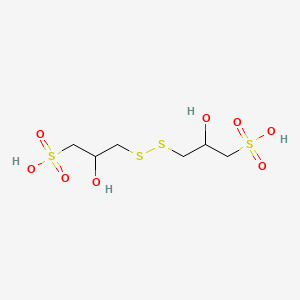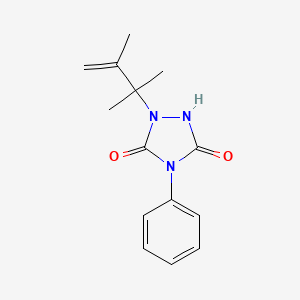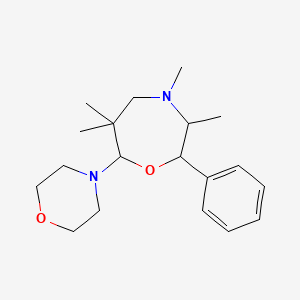
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane is a chemical compound with the molecular formula C19H30N2O2. It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structure, which includes a morpholine ring and multiple methyl groups, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the target compound. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; often carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,4,6,6-Tetramethyl-2-phenyl-1,4-oxazepane: Lacks the morpholine ring, resulting in different chemical properties.
7-(4-Morpholinyl)-2-phenyl-1,4-oxazepane: Lacks the tetramethyl substitution, affecting its reactivity and biological activity.
3,4,6,6-Tetramethyl-7-(4-piperidinyl)-2-phenyl-1,4-oxazepane: Contains a piperidine ring instead of a morpholine ring, leading to variations in its chemical behavior.
Uniqueness
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane is unique due to its combination of a morpholine ring and multiple methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
76503-78-1 |
|---|---|
Fórmula molecular |
C19H30N2O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
3,4,6,6-tetramethyl-7-morpholin-4-yl-2-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C19H30N2O2/c1-15-17(16-8-6-5-7-9-16)23-18(19(2,3)14-20(15)4)21-10-12-22-13-11-21/h5-9,15,17-18H,10-14H2,1-4H3 |
Clave InChI |
MOSYSGPJTJMMDV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(C(CN1C)(C)C)N2CCOCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


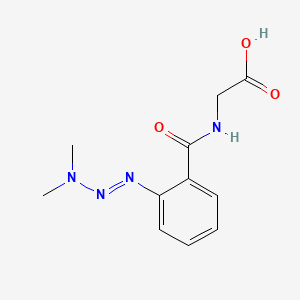
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
